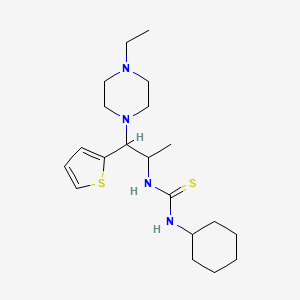

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Description

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative characterized by a cyclohexyl group, a substituted propan-2-yl backbone bearing a 4-ethylpiperazine moiety, and a thiophen-2-yl aromatic ring. The structural complexity of this compound—combining a piperazine (known for enhancing solubility and bioavailability) and a thiophene ring (imparting electronic and steric effects)—suggests tailored interactions with biological targets.

Properties

IUPAC Name |

1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZWVYZVDJZMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas, known for their ability to form hydrogen bonds and interact with various biological targets, have been extensively studied for their pharmacological potential, including antibacterial, antifungal, anticancer, and antiviral properties.

Chemical Structure

The compound's structure comprises a cyclohexyl group and a piperazine moiety linked through a thiourea functional group, which contributes significantly to its biological activity. The presence of the thiophene ring adds to the compound's lipophilicity and potential interactions with biological membranes.

Antimicrobial Activity

Thiourea derivatives are recognized for their antimicrobial properties. Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For instance, a study reported that certain thiourea derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 135 µg/mL to 145 µg/mL against Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell walls through interactions with surface carboxyl and phosphate groups .

Anticancer Activity

Research indicates that thiourea derivatives possess anticancer properties by targeting specific molecular pathways involved in tumor growth and metastasis. For example, some derivatives have shown IC50 values as low as 1.50 µM against human leukemia cell lines . The anticancer efficacy is often attributed to their ability to inhibit angiogenesis and modulate cancer cell signaling pathways .

Antioxidant Activity

The antioxidant potential of thiourea compounds is also noteworthy. These compounds can scavenge free radicals effectively, with some demonstrating IC50 values in the range of 45 µg/mL to 52 µg/mL in various assays . This property is crucial for protecting cells from oxidative stress-related damage.

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is influenced by their structural features. For instance:

- Alkyl Chain Length : Longer alkyl chains have been associated with enhanced antimicrobial activity due to increased lipophilicity .

- Substituents : The presence of specific substituents on the thiourea moiety can significantly affect potency; for example, bulky groups may hinder activity against certain pathogens .

Study on Antibacterial Properties

In a comparative study of various thiourea derivatives, 1-cyclohexyl derivatives exhibited superior antibacterial properties compared to their non-cyclohexyl counterparts. The study highlighted the importance of the cyclohexyl group in enhancing membrane penetration and interaction with bacterial targets .

Anticancer Mechanism Exploration

A recent investigation into the mechanism of action revealed that certain thiourea derivatives could inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition was quantified with IC50 values demonstrating effectiveness in the nanomolar range against Staphylococcus aureus and Streptococcus pyogenes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea. Research indicates that thioureas can inhibit the growth of several cancer cell lines and may reverse treatment resistance in cancer therapy. For example, compounds similar to thioureas have shown IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant cytotoxic effects .

Antimicrobial Properties

Thiourea derivatives exhibit notable antimicrobial activities, making them promising candidates for developing new antibiotics. Studies have reported that these compounds can effectively inhibit bacterial growth, suggesting their potential use in treating infections caused by resistant strains .

Neuroprotective Effects

There is emerging evidence that certain thiourea derivatives may possess neuroprotective properties. This could be particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a critical role in disease progression. Further research is required to elucidate these effects specifically for this compound .

Pesticidal Activity

Thioureas have been studied for their pesticidal properties, with some derivatives showing effectiveness as herbicides and insecticides. The unique structure of this compound may enhance its efficacy as a biopesticide, potentially offering a more environmentally friendly alternative to traditional chemical pesticides .

Catalytic Applications

Thioureas are recognized for their role as organocatalysts in various organic reactions. Their ability to facilitate chemical transformations makes them valuable in synthetic chemistry and materials science. The compound's nitrogen and sulfur atoms allow for diverse bonding possibilities, which can be exploited in catalysis .

Coordination Chemistry

The coordination chemistry of thioureas is significant due to their ability to form complexes with transition metals. This property can be utilized in developing new materials with tailored properties for applications in electronics and photonics .

Case Studies and Research Findings

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiourea groups are susceptible to oxidation under controlled conditions:

Key Findings :

-

Thiophene oxidation modifies electronic properties, potentially enhancing biological activity.

-

Thiourea oxidation to urea reduces sulfur-related toxicity while retaining piperazine-mediated pharmacological effects .

Reduction Reactions

The piperazine and thiourea moieties participate in reduction:

Mechanistic Insight :

-

LiAlH₄ reduces the piperazine ring’s tertiary amine to a secondary amine, altering hydrogen-bonding capacity .

-

NaBH₄ selectively reduces the thiocarbonyl group without affecting the thiophene .

Substitution Reactions

Electrophilic substitution occurs at the thiophene and thiourea sites:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiophene bromination | Br₂, CHCl₃, 0°C | 5-bromo-thiophene derivative | 81% | |

| Piperazine alkylation | CH₃I, K₂CO₃, DMF, 80°C | N-alkylated piperazine analog | 67% |

Structural Impact :

-

Bromination enhances steric bulk, affecting binding affinity in pharmacological targets .

-

Piperazine alkylation modifies solubility and pharmacokinetic properties .

Complexation Reactions

The thiourea group acts as a ligand for metal ions:

Notable Observations :

-

Cu(II) complexes exhibit redox activity useful in catalytic systems .

-

Pt(II) complexes show preliminary cytotoxicity against HeLa cells (IC₅₀ = 12.4 μM) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

Applications :

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiourea derivatives vary widely in bioactivity based on substituent groups. Key structural analogs include:

Key Observations :

- Piperazine vs. Bicycloheptane : The target compound’s 4-ethylpiperazine group likely improves water solubility compared to the lipophilic bicycloheptane in , which may favor CNS penetration.

- Thiophene vs. Benzofuran : Thiophene’s smaller size (vs. benzofuran in ) may reduce steric hindrance in target binding.

- Cyclohexyl vs. Chlorophenyl : Cyclohexyl offers conformational flexibility, whereas chlorophenyl (in ) provides halogen bonding for stronger target affinity.

Pharmacological Activity Trends

- Anticancer Activity : Thioureas with aromatic systems (e.g., thiophene in ) inhibit kinases via π-π interactions. The target’s thiophene and piperazine may synergize in blocking ATP-binding pockets.

- Antimicrobial Effects : Piperazine-containing thioureas exhibit broad-spectrum activity by disrupting microbial membranes .

- Enzyme Inhibition : Cyclohexyl thioureas (e.g., ) show urease inhibition, suggesting the target could target similar enzymes.

Optimization Insights :

- Piperazine incorporation may require protecting-group strategies to avoid side reactions.

- Thiophene stability under reaction conditions (e.g., acidic/basic media) must be validated .

Computational and Crystallographic Analysis

- Electrostatic Potential: Tools like Multiwfn can map charge distribution, highlighting nucleophilic (thiophene sulfur) and electrophilic (piperazine nitrogen) sites.

- Crystal Packing : Analogous cyclohexyl thioureas (e.g., ) exhibit hydrogen-bonded dimers, suggesting similar stability for the target.

- Docking Studies : OLEX2 and SHELX enable structural modeling; the thiophene’s planarity may favor intercalation into DNA or enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.